molecular formula C8H4FN3 B6257840 5-(cyanoamino)-2-fluorobenzonitrile CAS No. 1249162-71-7

5-(cyanoamino)-2-fluorobenzonitrile

Cat. No.: B6257840
CAS No.: 1249162-71-7
M. Wt: 161.1
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Description

5-(Cyanoamino)-2-fluorobenzonitrile is a fluorinated benzonitrile derivative featuring a cyanoamino (-NH-CN) substituent at the 5-position of the benzene ring.

Properties

CAS No.

1249162-71-7

Molecular Formula

C8H4FN3

Molecular Weight

161.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyanoamino)-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with cyanamide under specific conditions. One common method involves the use of a base such as sodium methoxide in methanol to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(Cyanoamino)-2-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: 5-(Amino)-2-fluorobenzonitrile.

    Oxidation: 5-(Cyanoamino)-2-fluoronitrobenzene.

Scientific Research Applications

5-(Cyanoamino)-2-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(cyanoamino)-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and amino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 5-(cyanoamino)-2-fluorobenzonitrile with structurally related compounds, highlighting substituent effects on key properties:

Compound Substituent Molecular Formula Key Properties Applications References
This compound -NH-CN at C5, -F at C2 C8H5FN3 High polarity due to -NH-CN; moderate solubility in polar solvents Pharmaceutical intermediate, enzyme inhibitors
5-Bromo-2-fluorobenzonitrile -Br at C5, -F at C2 C7H3BrFN MP: 76–81°C; BP: 220.4°C; density: 1.7286 g/cm³ Precursor for drugs like (E)-5-(2-cyclopropylvinyl)-2-fluorobenzonitrile
5-Amino-2-fluorobenzonitrile -NH2 at C5, -F at C2 C7H7N3 MW: 133.15; reactive amino group for coupling Intermediate in agrochemicals and APIs
5-(Bromomethyl)-2-fluorobenzonitrile -CH2Br at C5, -F at C2 C8H5BrFN SMILES: C1=CC(=C(C=C1CBr)C#N)F; reactive alkyl halide Building block for nucleophilic substitutions
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile -CH2-C6H3F2 at C5, -F at C2 C14H8F3N White solid; purity ≥98%; MP: N/A Pharmaceutical intermediate (e.g., kinase inhibitors)
5-Fluoro-2-iodobenzonitrile -I at C5, -F at C2 C7H3FIN MW: 247.01; heavy halogen enhances lipophilicity Radiolabeling or cross-coupling reactions
5-Cyano-2-fluorobenzaldehyde -CHO at C5, -F at C2 C8H4FNO Reactive aldehyde group; used in Schiff base synthesis Precursor for fluorescent dyes

Reactivity and Functional Group Impact

  • Cyanoamino Group (-NH-CN): This group confers hydrogen-bonding capability and polarity, making the compound suitable for targeting enzyme active sites. Its electron-withdrawing nature may stabilize intermediates in radiolabeling reactions (e.g., [11C]CO2-fixation) .
  • Halogen Substituents : Bromine and iodine at C5 (e.g., 5-bromo or 5-iodo derivatives) enhance electrophilicity, enabling Suzuki-Miyaura or Ullmann coupling reactions. Bromine also facilitates nucleophilic substitutions (e.g., thioether formation in DAO inhibitors) .
  • Amino vs. Cyanoamino: The -NH2 group in 5-amino-2-fluorobenzonitrile is more nucleophilic than -NH-CN, favoring amide bond formation, while -NH-CN may resist oxidation better .

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